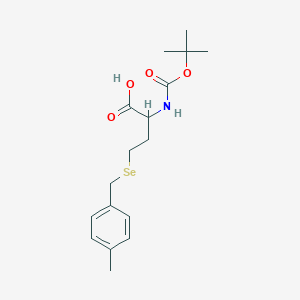

Boc-HomoSec(pMeBzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTSPTQWQDAMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-HomoSec(pMeBzl)-OH chemical structure and properties

This compound is an expertly designed and indispensable building block for the synthesis of selenopeptides via the robust Boc-SPPS methodology. Its dual-protection scheme provides the necessary orthogonality for successful, stepwise peptide elongation. [1][5]By understanding its properties and the chemical principles behind the synthesis protocols, researchers can confidently incorporate selenohomocysteine to create novel peptides with unique structural and functional characteristics for advanced therapeutic and diagnostic applications. [1][3]

References

-

BOC-Amino Acids. Bio-Active. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]

-

Synthesis and semi-synthesis of selenopeptides and selenoproteins. National Center for Biotechnology Information. [Link]

-

Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. ACS Publications. [Link]

-

Boc-Protected Natural Amino Acids. Oakwood Chemical. [Link]

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Europe PMC. [Link]

-

Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. National Center for Biotechnology Information. [Link]

-

New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

- Boc and Fmoc solid phase peptide synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

A-Technical Guide to the p-Methylbenzyl Protection of Homoselenocysteine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of selenium into peptides and proteins offers a powerful tool for modulating their structure, function, and therapeutic potential. Homoselenocysteine (Hse), a homolog of selenocysteine (Sec), provides a unique chemical handle for protein engineering and drug development. However, the high reactivity of the selenol functional group necessitates a robust protection strategy during synthesis. This guide provides an in-depth analysis of the p-methylbenzyl (pmb) protecting group for homoselenocysteine, detailing the mechanisms of its installation and cleavage, its stability profile, and field-proven experimental protocols. By understanding the underlying chemical principles, researchers can effectively leverage pmb-protected homoselenocysteine for the synthesis of complex seleno-peptides and proteins.

Introduction: The Significance of Seleno-amino Acids in Modern Drug Discovery

The introduction of non-canonical amino acids into proteins is a cornerstone of modern protein engineering and drug discovery.[1] Among these, seleno-amino acids, particularly selenocysteine (Sec) and its homolog homoselenocysteine (Hse), have garnered significant interest. The unique physicochemical properties of selenium, such as its higher nucleophilicity and lower redox potential compared to sulfur, can confer novel catalytic and structural characteristics to proteins.[2][3]

The selenol group of Hse is highly reactive and prone to oxidation, necessitating the use of protecting groups during chemical synthesis to prevent unwanted side reactions.[4][5] The ideal protecting group must be stable under the conditions of peptide synthesis and readily cleavable under mild conditions that do not compromise the integrity of the final product. The p-methylbenzyl (pmb) group has emerged as a valuable protecting group for the selenol of homoselenocysteine, offering a balance of stability and selective removal.

The p-Methylbenzyl (pmb) Protecting Group: A Strategic Choice

The vast majority of protecting groups for the selenol of selenocysteine and its homologs are based on the benzyl framework, with modifications at the para position influencing their lability.[4] The p-methylbenzyl group is a member of this family, which also includes the widely used p-methoxybenzyl (Mob) group.[5] The choice of a specific benzyl-based protecting group is dictated by the overall synthetic strategy, particularly the conditions required for final deprotection.

Mechanism of p-Methylbenzyl Protection of Homoselenocysteine

The installation of the pmb group onto the selenol of homoselenocysteine typically proceeds via a nucleophilic substitution reaction (SN2). The selenolate anion, generated in situ from the reduction of the corresponding diselenide or by deprotonation of the selenol, acts as the nucleophile, attacking the electrophilic benzylic carbon of a p-methylbenzyl halide (e.g., p-methylbenzyl chloride or bromide).

Caption: p-Methylbenzyl Protection Mechanism.

The reaction is typically carried out in a suitable organic solvent, and the choice of base is critical to ensure efficient deprotonation of the selenol without causing side reactions.

Stability of the p-Methylbenzyl Selenoether

The Se-pmb bond is generally stable to the conditions employed in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[4] This stability is crucial for the successful incorporation of Hse(pmb) into a growing peptide chain. However, prolonged exposure to strong acids or bases can lead to premature deprotection or side reactions. For instance, in the context of Fmoc/tBu protection schemes, minimizing the duration of piperidine treatment for Fmoc cleavage is recommended to suppress potential β-elimination of the p-methoxybenzylselenol, a side reaction also relevant to pmb-protected residues.[6]

Deprotection of the p-Methylbenzyl Group: Releasing the Selenol

The removal of the pmb group is a critical step in the synthesis of seleno-peptides. The choice of deprotection method depends on the other functional groups present in the molecule and the desired final product (i.e., the free selenol or the diselenide).

Acidic Cleavage

Strong acids, such as trifluoroacetic acid (TFA), are commonly used to cleave benzyl-type protecting groups. The pmb group can be removed by treatment with TFA, often in the presence of scavengers to trap the resulting p-methylbenzyl cation and prevent side reactions with sensitive amino acid residues like tryptophan and methionine.[7]

Table 1: Common Scavengers for Acidic Deprotection

| Scavenger | Purpose |

| Thioanisole | Traps carbocations |

| 1,2-Ethanedithiol (EDT) | Reduces oxidized species and traps carbocations |

| Triisopropylsilane (TIS) | Reduces sulfoxides and traps carbocations |

| Water | Hydrolyzes reactive intermediates |

A common cleavage cocktail for peptides containing acid-sensitive residues is Reagent B, which contains TFA, phenol, water, and triisopropylsilane.[8]

Oxidative Cleavage

Oxidative methods can also be employed for the deprotection of pmb-protected selenols. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can effect cleavage through a single electron transfer (SET) mechanism.[9] The electron-donating p-methyl group on the benzyl ring facilitates this process. However, care must be taken as these conditions can also lead to oxidation of the selenol to a diselenide or other oxidized selenium species.[10]

Reductive Cleavage

While less common for pmb itself, a related protecting group, p-nitrobenzyl (pNB), is removed via a reductive pathway.[11][12] The nitro group is first reduced to an amino group, which then facilitates the cleavage of the selenoether bond.[11][12] This highlights the tunability of benzyl-based protecting groups.

Caption: Deprotection Pathways for Hse(pmb).

Experimental Protocols

Synthesis of Fmoc-Hse(pmb)-OH

A common route to Fmoc-Hse(pmb)-OH involves the reduction of the corresponding diselenide followed by alkylation with p-methylbenzyl chloride and subsequent Fmoc protection of the amine.

Step-by-Step Methodology:

-

Reduction of Homoselenocystine: Suspend homoselenocystine in a suitable solvent (e.g., aqueous ethanol). Add a reducing agent, such as sodium borohydride, portion-wise at 0°C until the solution becomes clear, indicating the formation of the selenolate.

-

Alkylation: Add p-methylbenzyl chloride to the solution of the selenolate and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Fmoc Protection: After an aqueous workup to remove inorganic salts, dissolve the crude Hse(pmb) in a suitable solvent system (e.g., dioxane/water). Add Fmoc-OSu and a base (e.g., sodium bicarbonate) and stir until the reaction is complete.

-

Purification: Purify the final product, Fmoc-Hse(pmb)-OH, by column chromatography.

Deprotection of Hse(pmb) in a Peptide

Step-by-Step Methodology (TFA Cleavage):

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, for example, Reagent B (TFA/phenol/water/TIS; 88:5:5:2 v/v/v/v).[8]

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation, wash with cold ether, and purify by reverse-phase HPLC.

Table 2: Comparison of Deprotection Methods

| Method | Reagents | Advantages | Disadvantages |

| Acidic Cleavage | TFA, Scavengers | Efficient, well-established | Can damage acid-sensitive residues |

| Oxidative Cleavage | DDQ | Mild conditions | Potential for over-oxidation |

Conclusion and Future Perspectives

The p-methylbenzyl group is a robust and versatile protecting group for homoselenocysteine, enabling its incorporation into complex peptides and proteins. A thorough understanding of the mechanisms of protection and deprotection, as well as the stability of the Se-pmb bond, is essential for the successful application of this methodology. As the field of protein engineering continues to advance, the development of novel protecting groups with tailored properties will further expand the toolkit available to researchers for the synthesis of sophisticated seleno-biomolecules for therapeutic and research applications.

References

- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.

- Koide, T., Itoh, H., Otaka, A., Yasui, H., Kuroda, M., Esaki, N., Soda, K., & Fujii, N. (1997). Synthetic study on selenocysteine-containing peptides. Journal of Peptide Science, 3(1), 3-13.

-

Flemer, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]

-

Muttenthaler, M., Ramos, Y. G., Feytens, D., de Araujo, A. D., & Alewood, P. F. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. Biopolymers, 94(4), 423-432. [Link]

-

Hondal, R. J. (2005). Incorporation of selenocysteine into proteins using peptide ligation. Protein and Peptide Letters, 12(8), 757-764. [Link]

- GenScript. (n.d.). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group.

-

Flemer, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]

- Flemer, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251.

-

Metanis, N., Keinan, E., & Dawson, P. E. (2018). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Israel Journal of Chemistry, 58(1-2), 113-123. [Link]

-

Harris, K. M., & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of peptide science : an official publication of the European Peptide Society, 13(2), 81–93. [Link]

- Harris, K. M., & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(2), 81-93.

-

Flemer, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3251. [Link]

-

Jakubowski, H. (2000). Translational incorporation of S-nitrosohomocysteine into protein. The Journal of Biological Chemistry, 275(29), 21813-21816. [Link]

- NHSGGC. (2022). Postmenopausal Bleeding (PMB) and unscheduled bleeding while using hormone replacement therapy (HRT) (486).

- Santi, C., & Pytela, O. (2015). Strategies for the Synthesis of Selenocysteine Derivatives. Current Organic Synthesis, 12(3), 274-287.

- Holzer, W., & Datterl, B. (2007). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Heterocyclic Chemistry, 44(4), 809-814.

-

Wen, X., Leopold, V., & Seebeck, F. P. (2021). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 12(34), 11466-11471. [Link]

-

Kamal, M. A., & Zargar, A. (2022). Protein Engineering and Drug Discovery: Importance, Methodologies, Challenges, and Prospects. Pharmaceuticals, 15(10), 1269. [Link]

-

Ruggles, E. L., Deker, P. B., & Hondal, R. J. (2016). Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations. Methods in enzymology, 570, 19–42. [Link]

-

Brimble, M. A., & Nair, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9680-9733. [Link]

-

D'Angelo, C., & Seebeck, F. P. (2020). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. Molecules, 25(22), 5462. [Link]

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Incorporation of selenocysteine into proteins using peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

Boc-HomoSec(pMeBzl)-OH CAS number and molecular weight

Technical Monograph: Boc-HomoSec(pMeBzl)-OH [1][2]

Executive Summary

This compound (N-alpha-t-Butyloxycarbonyl-Se-(4-methylbenzyl)-L-homoselenocysteine) is a specialized, non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and protein engineering.[1][2][3][4] It serves as a critical building block for incorporating homoselenocysteine (HomoSec) into peptide backbones.[1]

Its primary utility lies in Native Chemical Ligation (NCL) strategies where it functions as a Methionine (Met) surrogate . Unlike standard Cysteine-based ligation, which leaves a Cysteine residue at the ligation site, HomoSec allows for ligation followed by selective methylation to generate Selenomethionine (SeMet) . Since SeMet is a near-perfect structural and functional isostere of Methionine, this enables the chemical synthesis of proteins with native Methionine residues at ligation junctions, overcoming a major limitation of traditional NCL.

Part 1: Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | N-α-t-Butyloxycarbonyl-Se-(4-methylbenzyl)-L-homoselenocysteine |

| CAS Number | 1951433-73-0 |

| Molecular Formula | C₁₇H₂₅NO₄Se |

| Molecular Weight | 386.35 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents (DMF, DCM, DMSO); insoluble in water |

| Purity Grade | Typically ≥ 98% (HPLC) |

| Chirality | L-isomer (S-configuration at α-carbon) |

Structural Visualization

The compound consists of a homoselenocysteine backbone protected at the N-terminus by a Boc group and at the selenium atom by a p-Methylbenzyl (pMeBzl) group.[1][5]

Part 2: Synthesis & Protection Strategy

The design of this compound follows the Boc/Bzl (Benzyl) orthogonal protection strategy, which is distinct from the Fmoc/tBu strategy.

The Boc Group (N-Terminus)[3][6]

-

Function: Protects the α-amine during coupling.

-

Deprotection: Removed by Trifluoroacetic acid (TFA) .

-

Logic: The Boc group allows for stepwise chain elongation. The stability of the side-chain protection (pMeBzl) to TFA is critical here; the selenium protecting group must not fall off during the repetitive TFA treatments used to remove Boc groups.

The pMeBzl Group (Side Chain)[1][2][5][6]

-

Function: Masks the highly nucleophilic selenol (-SeH) group.

-

Stability: Stable to TFA (used for Boc removal) and basic conditions.

-

Deprotection: Requires strong acids, typically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) .

-

Why pMeBzl? The p-methyl substituent increases the stability of the benzyl cation intermediate during cleavage, reducing the risk of re-alkylation (scavenging is still required). It offers a balance between stability during synthesis and removability during final cleavage.

Part 3: Applications in Native Chemical Ligation (Met Surrogate)

The most sophisticated application of HomoSec is its use as a "convertible" residue in Native Chemical Ligation.

The Problem

Standard NCL requires an N-terminal Cysteine (Cys) on one fragment and a C-terminal Thioester on the other. The resulting product contains a Cys at the ligation site. If the native protein sequence requires an Alanine or Methionine there, the Cys is a mutation (Cys-to-Ala or Cys-to-Met mutation).

The Solution: HomoSec-Mediated Ligation

-

Ligation: A peptide with N-terminal HomoSec reacts with a peptide thioester. The γ-selenol attacks the thioester (trans-selenoesterification) followed by an S-to-N acyl shift, forming a native peptide bond.

-

Methylation: The resulting HomoSec residue is treated with a methyl donor (e.g., Methyl-p-nitrobenzenesulfonate).

-

Result: The HomoSec is converted to Selenomethionine (SeMet) .

-

Significance: SeMet is isosteric with Methionine. The selenium atom replaces the sulfur, which is often structurally and functionally silent (except in redox-sensitive contexts).

Part 4: Experimental Protocols

A. Coupling Protocol (Boc-SPPS)

-

Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

-

Stoichiometry: 3-4 equivalents of this compound relative to resin loading.

-

Solvent: DMF or NMP.

-

Procedure:

-

Dissolve amino acid and HOBt in minimal DMF.

-

Add DIC.

-

Add to resin-bound free amine.

-

Shake for 1–2 hours.

-

Note: Avoid base-mediated coupling (like HATU/DIEA) if possible to minimize racemization, though HomoSec is generally robust.

-

B. Deprotection & Cleavage (HF Method)

-

Warning: HF is extremely hazardous. Use specialized HF-resistant apparatus (Teflon/Kel-F).

-

Scavengers: p-Cresol and p-Thiocresol (or Dimethylsulfide) are essential to capture the pMeBzl carbocation and prevent alkylation of the selenium or aromatic residues (Trp/Tyr).

-

Cocktail: HF : p-Cresol : p-Thiocresol (90:5:5 v/v).

-

Conditions: 0°C for 60 minutes.

-

Work-up: Evaporate HF, precipitate peptide in cold diethyl ether, wash, and lyophilize.

-

Handling: The free selenol (-SeH) is prone to oxidation to the diselenide (-Se-Se-). Perform work-up in degassed buffers containing TCEP or DTT to keep it reduced if the monomer is desired.

Part 5: Safety & Handling

-

Selenium Toxicity: While organic selenium is less toxic than inorganic salts, all selenium compounds should be treated as potentially toxic. Use gloves and work in a fume hood.

-

Stench: Selenols and their protecting group byproducts can have a potent, offensive odor (worse than thiols). Bleach (hypochlorite) can be used to neutralize glassware and waste.

-

Oxidation Sensitivity: The pMeBzl group is stable, but once deprotected, the HomoSec residue oxidizes rapidly. Store crude peptides under inert gas (Argon/Nitrogen).

References

- Gieselman, M. D., Xie, L., & van der Donk, W. A. (2001). Synthesis of a selenocysteine-containing peptide by native chemical ligation. Organic Letters, 3(9), 1331-1334.

- Metanis, N., Keinan, E., & Dawson, P. E. (2010). Traceless ligation of cysteine peptides using selective deselenization. Angewandte Chemie International Edition, 49(22), 3703-3707.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S‐adenosyl‐L‐homocysteine extends lifespan through methionine restriction effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Emerging Role of Homoselenocysteine in the Design of Redox-Active Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern therapeutic and biotechnological innovation. Among these, selenium-containing amino acids offer unique redox properties that can be harnessed for the design of novel catalysts, antioxidants, and targeted therapeutics. While selenocysteine has been the subject of extensive research, its homolog, homoselenocysteine (hSec), is emerging as a powerful yet underexplored tool for peptide engineering. This technical guide provides a comprehensive overview of the fundamental principles, synthesis, and applications of homoselenocysteine in the design of redox-active peptides. We delve into the nuanced differences in reactivity between homoselenocysteine, selenocysteine, and their sulfur analogs, and present detailed protocols for the incorporation of this unique amino acid into peptide scaffolds. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the distinct advantages of homoselenocysteine in their work.

Introduction: The Rationale for Homoselenocysteine in Peptide Design

The design of peptides with tailored functionalities often necessitates the incorporation of amino acids beyond the canonical 20. Redox-active peptides, in particular, have garnered significant interest for their potential applications in catalysis, protein folding, and as therapeutics that can modulate cellular redox states. The choice of the redox-active residue is critical to the peptide's function.

Homoselenocysteine, the selenium analog of homocysteine, presents a unique combination of properties that make it an attractive candidate for the design of redox-active peptides. It possesses the fundamental redox advantages of a selenol over a thiol, including a lower pKa and a lower redox potential, which translates to a more potent nucleophile and a stronger reducing agent under physiological conditions.[1][2] The additional methylene group in its side chain compared to selenocysteine introduces greater conformational flexibility, which can influence the peptide's structure and its interaction with biological targets.

This guide will explore the key aspects of homoselenocysteine chemistry and its application in peptide design, providing a roadmap for its successful implementation in research and development.

The Chemical Biology of Homoselenocysteine: A Comparative Analysis

To fully appreciate the utility of homoselenocysteine, it is essential to understand its chemical properties in the context of its sulfur-containing counterpart, homocysteine, and its lower homolog, selenocysteine.

The Selenol Advantage: Enhanced Nucleophilicity and Redox Activity

The substitution of sulfur with selenium in the side chain of an amino acid has profound effects on its chemical reactivity. Selenols (R-SeH) are more acidic than thiols (R-SH), with the pKa of the selenol group in selenocysteine being around 5.2, compared to approximately 8.0 for the thiol group in cysteine.[3] This means that at physiological pH, a significantly larger proportion of selenols exist in the more reactive selenolate form (R-Se⁻) compared to thiolates (R-S⁻). This heightened nucleophilicity makes selenocysteine- and by extension, homoselenocysteine-containing peptides more reactive towards electrophiles.

Furthermore, selenols have a lower redox potential than thiols, making them more potent reducing agents.[1][4] This property is central to the function of naturally occurring selenoenzymes, such as glutathione peroxidase, which play a critical role in cellular antioxidant defense by catalyzing the reduction of harmful reactive oxygen species.[4] The incorporation of homoselenocysteine into a peptide is therefore a promising strategy for designing novel antioxidants or peptides that can modulate cellular redox signaling pathways.

Homoselenocysteine vs. Selenocysteine: The Impact of an Extra Methylene Group

The key structural difference between homoselenocysteine and selenocysteine is the presence of an additional methylene group in the side chain of the former. This seemingly minor change can have significant implications for the properties and applications of the resulting peptide.

-

Conformational Flexibility: The longer side chain of homoselenocysteine provides greater conformational flexibility. This can influence the peptide's secondary structure and its ability to adopt specific conformations required for binding to a target or for catalytic activity.

-

Ring Strain in Cyclic Peptides: When incorporated into cyclic peptides, the longer side chain of homoselenocysteine can lead to differences in ring strain compared to selenocysteine, which can in turn affect the peptide's stability and biological activity.[2]

-

Reactivity in Ligation Chemistry: As will be discussed in detail later, the position of the selenol group relative to the peptide backbone influences the kinetics and mechanism of chemical ligation reactions.[5]

The choice between selenocysteine and homoselenocysteine will therefore depend on the specific design goals, whether it be optimizing catalytic activity, tuning conformational properties, or facilitating a particular chemical reaction.

Synthesis of Homoselenocysteine-Containing Peptides

The incorporation of homoselenocysteine into peptides requires specialized synthetic strategies. The most common and versatile method is Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise assembly of a peptide chain on a solid support.[6]

Solid-Phase Peptide Synthesis (SPPS) of Homoselenocysteine Peptides

SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[6] To incorporate homoselenocysteine, a protected form of the amino acid, typically Fmoc-hSec(R)-OH, is used, where 'R' is a protecting group for the selenol.

Experimental Protocol: SPPS of a Homoselenocysteine-Containing Peptide

-

Resin Preparation: Start with a suitable solid support, such as Rink amide resin, pre-loaded with the C-terminal amino acid of the target peptide.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid (including Fmoc-hSec(R)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[7] The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine.[7] The unique reactivity of selenols makes selenocysteine and homoselenocysteine valuable alternatives to cysteine in NCL.

Ligation at an N-terminal homoselenocysteine residue proceeds through a similar mechanism to that of cysteine and selenocysteine, involving a reversible transthioesterification followed by an irreversible S-to-N or Se-to-N acyl shift to form a native peptide bond.[5][8] The kinetics of the ligation can be influenced by the position of the chalcogen atom.[5]

Experimental Protocol: Native Chemical Ligation with N-terminal Homoselenocysteine

-

Peptide Fragment Synthesis: Synthesize two peptide fragments:

-

Fragment A: A peptide with a C-terminal thioester.

-

Fragment B: A peptide with an N-terminal homoselenocysteine.

-

-

Ligation Reaction: Dissolve equimolar amounts of Fragment A and Fragment B in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5) containing a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA).

-

Monitoring: Monitor the progress of the ligation reaction by analytical RP-HPLC.

-

Purification: Once the reaction is complete, purify the ligated peptide by RP-HPLC.

-

Characterization: Confirm the identity of the final product by mass spectrometry.

Applications of Homoselenocysteine-Containing Peptides in Redox-Active Systems

The unique properties of homoselenocysteine open up a range of possibilities for the design of functional peptides.

Mimicking Selenoenzyme Active Sites

Many naturally occurring redox enzymes utilize a catalytic triad of amino acids in their active site to facilitate chemical transformations.[9] The enhanced nucleophilicity and redox activity of homoselenocysteine make it an excellent candidate for designing minimalist enzyme mimics. By strategically placing homoselenocysteine within a peptide scaffold that mimics the geometry of a natural enzyme's active site, it is possible to create small, synthetic catalysts for a variety of redox reactions. For example, peptides containing selenocysteine have been shown to exhibit glutathione peroxidase-like activity.[10] Similar principles can be applied to the design of homoselenocysteine-containing peptides with tailored catalytic functions.

Development of Novel Antioxidants

The ability of selenols to efficiently scavenge reactive oxygen species makes homoselenocysteine-containing peptides promising candidates for the development of novel antioxidant therapeutics. By incorporating homoselenocysteine into cell-penetrating peptides or peptides that target specific cellular compartments prone to oxidative stress (e.g., mitochondria), it may be possible to deliver potent antioxidant activity with high specificity.

Probes for Studying Redox Biology

Peptides containing homoselenocysteine can also serve as valuable chemical probes for studying cellular redox processes. For example, a peptide with a strategically placed homoselenocysteine could be used to trap and identify interacting proteins that are sensitive to the local redox environment.

Future Perspectives and Conclusion

The incorporation of homoselenocysteine into peptides is a nascent but rapidly evolving field with the potential to significantly impact drug discovery and biotechnology. While challenges remain, particularly in the routine synthesis of protected homoselenocysteine building blocks, the unique advantages offered by this amino acid are a strong driving force for further research. Future work will likely focus on a more detailed characterization of the redox properties of homoselenocysteine-containing peptides, the development of more efficient synthetic methodologies, and the exploration of a wider range of applications in catalysis, medicine, and materials science.

References

-

Zou, C. G., & Banerjee, R. (2005). Homocysteine and redox signaling. Antioxidants & Redox Signaling, 7(5-6), 547-559. Available at: [Link]

-

Gharakhanian, E. G., & Deming, T. J. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 52(32), 5336-5339. Available at: [Link]

-

Wikipedia contributors. (2023). Native chemical ligation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ramos, R., et al. (2024). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. Available at: [Link]

-

Foley, E. A., et al. (2018). Redox active motifs in selenoproteins. Proceedings of the National Academy of Sciences, 115(37), E8597-E8606. Available at: [Link]

-

Gessel, M. M., et al. (2007). Synthesis of a selenocysteine-containing peptide by native chemical ligation. Organic Letters, 9(5), 753-756. Available at: [Link]

-

Walewska, A., et al. (2023). Selenium in Peptide Chemistry. MDPI. Available at: [Link]

-

Ramos, R., et al. (2024). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. Antioxidants, 13(6), 682. Available at: [Link]

-

Metanis, N., et al. (2021). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 1(10), 1645-1653. Available at: [Link]

-

Otaka, A., et al. (2011). Synthesis of selenocysteine-containing cyclic peptides via tandem N-to-S acyl migration and intramolecular selenocysteine-mediated native chemical ligation. Chemical Communications, 47(38), 10812-10814. Available at: [Link]

-

Metanis, N., & Dardashti, R. N. (2018). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Current Opinion in Chemical Biology, 46, 114-121. Available at: [Link]

-

Dery, M., et al. (2023). Peptide Selenocysteine Substitutions Reveal Direct Substrate–Enzyme Interactions at Auxiliary Clusters in Radical S-Adenosyl-l-methionine Maturases. Journal of the American Chemical Society, 145(18), 10149-10158. Available at: [Link]

-

Payne, R. J., et al. (2022). Site-selective photocatalytic functionalization of peptides and proteins at selenocysteine. Nature Communications, 13(1), 6757. Available at: [Link]

-

Dardashti, R. N., & Metanis, N. (2017). Revisiting ligation at selenomethionine: Insights into native chemical ligation at selenocysteine and homoselenocysteine. Bioorganic & Medicinal Chemistry, 25(18), 4983-4989. Available at: [Link]

-

Flohé, L. (2023). Biological and Catalytic Properties of Selenoproteins. Antioxidants, 12(3), 648. Available at: [Link]

-

Payne, R. J., et al. (2022). Site-selective photocatalytic functionalization of peptides and proteins at selenocysteine. Nature Communications, 13(1), 6757. Available at: [Link]

-

The Bumbling Biochemist. (2021). Selenocysteine & selenoproteins such as glutathione peroxidase. YouTube. Available at: [Link]

-

Kim, Y., & Gladyshev, V. N. (2010). Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System. Molecules and Cells, 29(1), 1-10. Available at: [Link]

-

Dery, M., et al. (2023). Peptide Selenocysteine Substitutions Reveal Direct Substrate–Enzyme Interactions at Auxiliary Clusters in Radical S-Adenosyl-l-methionine Maturases. Journal of the American Chemical Society, 145(18), 10149-10158. Available at: [Link]

-

Walewska, A., et al. (2023). Selenium in Peptide Chemistry. MDPI. Available at: [Link]

-

Hilvert, D., et al. (2007). Minimalist Active-Site Redesign: Teaching Old Enzymes New Tricks. Angewandte Chemie International Edition, 46(18), 3212-3236. Available at: [Link]

-

LibreTexts Biology. (2021). 8.2: Mechanisms of Catalysis. Available at: [Link]

-

Hondal, R. J., et al. (2013). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. Amino Acids, 44(3), 855-865. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Redox active motifs in selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Selenocysteine synthesis [reactome.org]

- 6. Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Micronutrients Selenomethionine and Selenocysteine Modulate the Redox Status of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]

Stability of p-methylbenzyl group in selenium amino acids

Technical Deep Dive: Stability of the -Methylbenzyl Group in Selenium Amino Acids

Chemical Stability Profile

The utility of the MeBzl group is defined by its specific resistance to acidolysis and oxidation compared to other benzyl-type protectants.

Acid Stability & Orthogonality

The stability of benzyl-based protecting groups on selenium is governed by the electronic effects of substituents on the aromatic ring.

- -Methoxybenzyl (Mob): Electron-donating methoxy group stabilizes the benzylic carbocation, rendering it labile to TFA . (Ideal for Fmoc SPPS).

- -Methylbenzyl (MeBzl): The methyl group provides weak electron donation. It is stable to TFA (e.g., 50% TFA in DCM) but cleaved by HF or TFMSA . (Ideal for Boc SPPS).

-

Benzyl (Bzl): Unsubstituted. Highly stable. Requires harsh HF conditions or sodium in liquid ammonia (

).

Comparative Stability Matrix

| Protecting Group | Abbr. | Structure | Acid Stability | Cleavage Reagent | Primary Application |

| MeBzl | High (Stable to TFA) | HF / TFMSA | Boc SPPS | ||

| Mob | Low (Cleaved by TFA) | TFA + Scavengers | Fmoc SPPS | ||

| Benzyl | Bzl | Very High | HF (Harsh) / | Solution Phase / Boc |

Oxidative Stability

Selenols are prone to rapid oxidation to diselenides (

Synthesis of MeBzl-Protected Selenocysteine

Two primary routes exist for synthesizing

Route A: Reductive Alkylation of Selenocystine

This is the most direct method, utilizing commercially available selenocystine.

-

Reduction: Selenocystine is reduced to the selenolate anion using sodium borohydride (

). -

Alkylation: The anion reacts in situ with

-methylbenzyl chloride (or bromide). -

-Protection: The amine is protected (e.g., with

Route B: Nucleophilic Displacement on Serine

This route avoids handling free selenols and often yields higher enantiomeric purity.

-

Activation: A serine derivative (e.g., Boc-Ser-OMe) is converted to a tosylate or mesylate.

-

Displacement: A generated

-methylbenzyl selenolate anion displaces the leaving group to form the C–Se bond.

Visualization: Synthesis Pathways

Caption: Dual synthetic pathways for Boc-Sec(MeBzl)-OH via Reductive Alkylation (Top) and Nucleophilic Displacement (Bottom).

Experimental Protocols

Synthesis of Boc-Sec(MeBzl)-OH (Route A)

Reagents: L-Selenocystine,

-

Reduction: Suspend L-selenocystine (10 mmol) in ethanol/water (1:1). Add

(2.5 eq) at 0°C under inert atmosphere ( -

Alkylation: Add

-methylbenzyl chloride (2.2 eq) dropwise. Stir at room temperature for 2 hours. -

-Protection: Adjust pH to ~9 with NaOH. Add di-tert-butyl dicarbonate (

-

Workup: Acidify with dilute HCl to pH 2-3. Extract with ethyl acetate. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethyl acetate/hexane to obtain pure Boc-Sec(MeBzl)-OH .

Deprotection Protocol (HF Cleavage)

Context: This step is typically performed after peptide assembly on resin (Boc chemistry).

Reagents: Anhydrous HF,

-

Preparation: Place the dried peptide-resin in a Teflon reaction vessel.

-

Scavenger Addition: Add

-cresol (10% v/v) and -

HF Cleavage: Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel at -78°C.

-

Reaction: Warm to 0°C and stir for 45–60 minutes.

-

Note: The MeBzl group is cleaved, releasing the free selenol (or diselenide upon oxidative workup).

-

-

Workup: Evaporate HF under a stream of nitrogen. Precipitate the peptide with cold diethyl ether.

-

Oxidation (Optional): If the diselenide form is desired, dissolve the crude peptide in alkaline buffer (pH 8-9) and bubble air/oxygen to promote Sec-Sec bond formation.

Orthogonality & Logic Map

The selection of MeBzl is driven by the need for orthogonality against TFA. The diagram below illustrates the decision logic for selecting MeBzl over Mob.

Caption: Decision tree for selecting MeBzl vs. Mob based on SPPS chemistry strategy.

References

-

Flemer, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC. Link

-

Alewood, P., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC. Link

-

Gieselman, M. D., et al. (2001).[4] Synthesis of Selenocysteine Peptides. In Selenium in Peptide Chemistry. Link

-

Oroz, P., et al. (2024). Strategies for the Synthesis of Selenocysteine Derivatives. Universidad de La Rioja. Link

-

Ikeuchi, K., et al. (2019).[5] p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Link

Sources

- 1. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Architectures: Boc-Protected Selenium Amino Acids in Medicinal Chemistry

[2]

Executive Summary: The Selenium Advantage

In the landscape of modern medicinal chemistry, the strategic substitution of sulfur with selenium—known as selenium bioisosterism—has evolved from a niche curiosity to a powerful tool for modulating drug pharmacokinetics and peptide stability.[2] While Fmoc chemistry dominates routine solid-phase peptide synthesis (SPPS), Boc-protected selenium amino acids remain indispensable for specific high-value applications, including liquid-phase synthesis, synthesis of base-sensitive cyclic peptides, and "one-pot" native chemical ligation strategies where orthogonal acid-lability is required.

This guide details the synthesis, handling, and application of Boc-protected selenocysteine (Sec) and selenomethionine (SeMet), providing a robust framework for integrating these chalcogens into therapeutic scaffolds.

Chemical Foundation: Selenium vs. Sulfur

To effectively utilize selenium amino acids, one must understand the physicochemical divergence from their sulfur counterparts. Selenium is not merely a "heavy sulfur"; its lower pKₐ and larger atomic radius fundamentally alter reactivity.[2][3]

Table 1: Physicochemical Comparison of Cysteine vs. Selenocysteine[3]

| Property | Cysteine (Cys, S) | Selenocysteine (Sec, Se) | Impact on MedChem |

| Atomic Radius | 1.04 Å | 1.17 Å | Se-C bond is longer and weaker; altered steric profile. |

| Side Chain pKₐ | ~8.3 | ~5.2 | Sec is ionized (selenolate, Se⁻) at physiological pH, making it a superior nucleophile. |

| Redox Potential | -0.22 V (Cys/Cys₂) | -0.38 V (Sec/Sec₂) | Diselenide bonds are more stable to reduction than disulfides; Sec resists permanent oxidation (reversible). |

| Nucleophilicity | High | Very High | Rapid reaction with electrophiles; ideal for Native Chemical Ligation (NCL). |

| Bond Energy (X-H) | 363 kJ/mol | 310 kJ/mol | Se-H is labile; prone to radical formation and rapid oxidation. |

Synthesis of the Core Building Block: Boc-Sec(Mob)-OH

The synthesis of Boc-Selenocysteine requires rigorous protection of the highly reactive selenol group. The 4-methoxybenzyl (Mob) group is the industry standard for Boc chemistry because it is stable to the basic conditions of neutralization but cleaved by strong acids (HF or TFMSA), aligning with the Boc/Benzyl strategy.

Experimental Protocol: Synthesis from L-Serine

Context: This protocol utilizes the β-chloroalanine route, which preserves chiral integrity better than direct displacement on serine esters.

Reagents:

-

N-Boc-L-Serine methyl ester

-

Triphenylphosphine (PPh₃) / N-Chlorosuccinimide (NCS) (for chlorination)

-

Sodium borohydride (NaBH₄)

-

Elemental Selenium (Se⁰)[4]

-

4-Methoxybenzyl chloride (Mob-Cl)

Step-by-Step Methodology:

-

Activation (Formation of β-Chloroalanine):

-

Dissolve N-Boc-L-Serine methyl ester (10 mmol) in dry THF under Argon.

-

Add PPh₃ (1.2 eq) and cool to 0°C. Slowly add NCS (1.2 eq).

-

Mechanism:[2][5][6][7] The hydroxyl group is activated by PPh₃ and displaced by chloride in an Sɴ2 reaction.[2]

-

Critical Checkpoint: Monitor by TLC. Ensure complete conversion to N-Boc-β-chloro-L-alanine methyl ester to avoid elimination byproducts (dehydroalanine).

-

-

Preparation of the Selenating Agent:

-

In a separate flask, suspend elemental Selenium (10 mmol) in ethanol.

-

Add NaBH₄ (2 eq) portion-wise under Argon. The solution will turn dark (polyselenides) then clear/colorless as NaHSe forms.

-

Safety Note: This generates H₂Se gas (highly toxic). Use a scrubber containing bleach.[2]

-

-

Nucleophilic Displacement:

-

Transfer the N-Boc-β-chloro-L-alanine methyl ester solution into the NaHSe solution.

-

Heat to 50°C for 2 hours. The highly nucleophilic hydroselenide displaces the chloride.[2]

-

In situ Protection: Cool to room temperature. Add 4-Methoxybenzyl chloride (Mob-Cl, 1.1 eq) and TEA (1 eq). Stir for 4 hours.

-

Result: Formation of Boc-Sec(Mob)-OMe.

-

-

Saponification:

Yield: Typically 60-70% overall. Storage: Store at -20°C under Argon. Se-protected amino acids can slowly oxidize to selenoxides if left in air.

Visualization: Synthesis Workflow

Caption: Synthetic pathway for Boc-Sec(Mob)-OH utilizing the β-chloroalanine route to minimize racemization.

Medicinal Chemistry Applications

Selenocysteine-Mediated Native Chemical Ligation (NCL)

Boc-Sec is a superior tool for NCL compared to Cys due to its lower pKₐ. It allows ligation at near-neutral pH (pH 5.0–6.0), which minimizes side reactions like thioester hydrolysis.

-

Mechanism: The N-terminal selenol attacks the C-terminal thioester of the peptide fragment.[2] A rapid S-to-Se acyl shift occurs, forming the native amide bond.

-

Post-Ligation Utility: Unlike Cys, the Sec residue can be selectively deselenized to Alanine (using TCEP/DTT) or retained to engineer redox-active enzymes.

Diselenide Bridges for Peptide Stability

Replacing disulfide bridges (S-S) with diselenide bridges (Se-Se) significantly enhances serum stability.

-

Bond Strength: The Se-Se bond is thermodynamically more stable and has a lower reduction potential (-380 mV) than S-S (-220 mV).

-

Protocol: Peptides containing Boc-Sec(Mob) are deprotected with HF (cleaves Mob). Oxidation to the diselenide occurs spontaneously and rapidly in air or DMSO, often without the scrambling issues seen with cysteines.

X-Ray Crystallography (Phasing)

Boc-Selenomethionine (Boc-SeMet) is incorporated into peptides to solve the phase problem in X-ray crystallography via Multi-wavelength Anomalous Dispersion (MAD).

-

Substitution: SeMet is isostructural to Methionine.[2]

-

Protocol: Use Boc-SeMet in place of Met during SPPS. No side-chain protection is required for the selenium in SeMet, but avoid strong alkylating agents during cleavage.

Critical Handling & Troubleshooting

Oxidation Management

Selenium is prone to oxidation to selenoxide (R-Se(=O)-R') .

-

Symptom: Mass shift of +16 Da.[2]

-

Cause: Exposure to air during synthesis or purification.[2]

-

Remedy: Selenoxides can be reduced back to selenides using mild reducing agents like dimethyl sulfide or thiols (DTT) in aqueous buffers.

Alkylation Risks

The nucleophilicity of Selenium makes it a "scavenger" for carbocations.[2]

-

Risk: During HF cleavage (Boc removal), the Mob cation can re-alkylate the selenium or other residues.

-

Solution: Use high concentrations of scavengers.[2] A recommended cleavage cocktail is HF : p-Cresol : p-Thiocresol (90:5:5) . The thiocresol acts as a critical scavenger for the benzyl cations.[2]

Visualization: The Redox Cycle of Selenocysteine

Caption: The reversible redox cycle of Selenocysteine. Unlike Sulfur, Selenium resists irreversible oxidation to sulfonic acids.

References

-

Hondal, R. J. (2005). Incorporation of Selenocysteine into Proteins Using Boc-Solid Phase Peptide Synthesis. Protein Peptide Letters. Link

-

Metanis, N., et al. (2010). The Chemistry of Selenocysteine in Proteins. Current Opinion in Chemical Biology. Link

-

Gieselman, M. D., et al. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. Organic Letters. Link[9]

-

Muttenthaler, M., et al. (2010). Trends in peptide drug discovery. Nature Reviews Drug Discovery. Link

-

Besse, D., & Moroder, L. (1997). Synthesis of Selenocysteine Peptides. Journal of Peptide Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. CN106220539A - A kind of preparation method of selenomethionine - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Chalcogen Switch: Engineering Peptide Conformation via Homoselenocysteine and Homocysteine

Executive Summary

In peptide drug design, the stability of the bioactive conformation is the primary determinant of efficacy and proteolytic resistance. While disulfide bridges (Cysteine-Cysteine) are the industry standard for cyclization, they suffer from cytosolic instability and limited geometrical reach.

This technical guide analyzes the Homoselenocysteine (hSec) versus Homocysteine (hCys) comparison. This is not merely an atomic substitution (Se vs. S) but a dual-variable optimization involving both the "Chalcogen Switch" (Redox potential/Bond length) and the "Methylene Extension" (Side-chain length).

Key Insight: hSec offers a unique "Goldilocks" zone for peptide stapling—combining the superior nucleophilicity and redox stability of selenium with the extended conformational reach of the homocysteine scaffold.

Physicochemical Fundamentals: The Matrix of Stability

To engineer peptide conformation effectively, one must understand the atomic and molecular differences between the sulfur (S) and selenium (Se) analogs, as well as the impact of the methylene insertion (

Comparative Data Matrix

| Feature | Cysteine (Cys) | Homocysteine (hCys) | Selenocysteine (Sec) | Homoselenocysteine (hSec) |

| Side Chain | ||||

| Atom Radius | S: 1.03 Å | S: 1.03 Å | Se: 1.17 Å | Se: 1.17 Å |

| Dichalcogenide Bond Length | ||||

| Redox Potential ( | -220 mV | -220 mV | -381 mV | -381 mV |

| pKa (Nucleophile) | ||||

| Cytosolic Stability | Low (Reduced by GSH) | Low | High (Resists reduction) | High (Resists reduction) |

| Ring Size Impact | Tightest | Expanded (+2 | Expanded (+ Bond Length) | Max Expansion (+2 |

The "Homo" Effect vs. The "Seleno" Effect

-

The Seleno Effect (Stability): The diselenide bond (Se-Se) has a significantly lower redox potential (-381 mV) compared to the disulfide bond (-220 mV). This renders hSec-hSec staples stable in the reducing environment of the cytosol (intracellular targets), whereas hCys-hCys bridges often reduce and open, leading to peptide unfolding.

-

The Homo Effect (Reach): Standard Cys/Sec residues form tight turns. If a peptide requires a bridge between residues

and

Conformational Dynamics & Decision Logic

When designing a peptide staple, the choice between hSec and hCys is dictated by the required Ring Geometry and Biological Environment .

Decision Logic Diagram (DOT)

Caption: Decision matrix for selecting chalcogen-based staples. hSec is the optimal choice for intracellular targets requiring extended conformational reach.

Synthetic Methodologies

Synthesizing hSec-containing peptides requires overcoming the sensitivity of selenium to oxidation and alkylation during SPPS (Solid Phase Peptide Synthesis).

Protection Strategy

Unlike Cys (Trt protected), Selenium is more nucleophilic and prone to permanent alkylation by carbocations during cleavage.

-

Preferred Group: PMB (p-methoxybenzyl) or Mob (p-methoxybenzyl) .

-

Why: These are acid-labile but require specific scavengers to prevent re-attachment to the highly nucleophilic Se atom.

Protocol: SPPS of hSec Peptides

Reagents:

-

Resin: Rink Amide (0.5 mmol/g)

-

Coupling: DIC/Oxyma (prevents racemization better than HBTU for Se-AA)

-

Deprotection: 20% Piperidine in DMF

-

Cleavage Cocktail: TFA:TIS:H2O:DODT (92.5:2.5:2.5:2.5)

Step-by-Step Workflow:

-

Coupling: Load Fmoc-hSec(PMB)-OH (3 eq) with DIC/Oxyma. Note: Reaction time should be kept to <1 hour to minimize racemization.

-

Elongation: Proceed with standard Fmoc SPPS.

-

N-Terminal Capping: Acetylate if necessary.

-

Cleavage & Deprotection:

-

Incubate resin in Cleavage Cocktail for 2.5 hours.

-

CRITICAL: The presence of DODT (3,6-Dioxa-1,8-octanedithiol) is mandatory. It acts as a high-affinity scavenger for the PMB carbocations, preventing them from permanently alkylating the Selenium atom.

-

-

Ether Precipitation: Precipitate in cold diethyl ether. Centrifuge and wash 3x.

Protocol: Oxidative Folding (Diselenide Formation)

Diselenides form much faster than disulfides due to the lower pKa of the selenol group (5.4 vs 8.5), allowing formation even at acidic pH.

-

Dissolution: Dissolve crude peptide (0.1 mg/mL) in Phosphate Buffer (pH 7.0) or even dilute Acetic Acid (pH 4.0).

-

Oxidation:

-

hSec-hSec: Spontaneous air oxidation is usually sufficient within 2-4 hours.

-

hSec-hCys (Seleno-sulfide): Requires careful titration. Usually, the diselenide forms preferentially. To force a mixed bridge, use an activated thiol partner (e.g., hCys(NPys)).

-

-

Purification: RP-HPLC (C18 column). Note: Se-peptides are more hydrophobic; expect a shift in retention time compared to S-analogs.

Applications in Drug Design

Native Chemical Ligation (NCL) Acceleration

hSec is a superior handle for NCL compared to hCys or Cys.

-

Mechanism: The selenol is a better nucleophile, attacking the thioester more rapidly.

-

Conversion: After ligation, hSec can be deselenized to Homophenylalanine (hPhe) or methylated to form a Methionine homolog (Se-Met) , rendering the ligation site "traceless" or bio-mimetic.

Pathway: Ligation & Transformation

Caption: hSec accelerates Native Chemical Ligation and allows post-ligation conversion to Methionine analogs.

References

-

Muttenthaler, M., & Alewood, P. F. (2008). Selenopeptide chemistry: state of the art. Journal of Peptide Science. Link

-

Guttmann, S., et al. (2010). Diselenides as universal oxidative folding catalysts for disulfide-rich peptides. Antioxidants & Redox Signaling. Link

-

Metanis, N., & Hilvert, D. (2014). Natural and unnatural selenocysteine sources for chemical protein synthesis. Current Opinion in Chemical Biology. Link

-

Bachem. Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

-

Dery, L., et al. (2014). Synthesis and application of homoselenocysteine in native chemical ligation. Chemical Science. Link

Methodological & Application

Application Note: Advanced Coupling Protocols for Boc-Homoselenocysteine Incorporation

Abstract

The incorporation of Homoselenocysteine (hSec) into peptides via Boc chemistry presents a unique set of challenges compared to its sulfur analog (Homocysteine) or its lower homolog (Selenocysteine). While the additional methylene group in hSec reduces the risk of

Strategic Overview: The Selenium Challenge

Successful incorporation of Boc-hSec relies on managing three competing chemical behaviors of the selenium atom:

-

Oxidative Instability: Free selenols (

) rapidly oxidize to diselenides ( -

Nucleophilicity vs. Elimination: Unlike Selenocysteine (Sec), which undergoes rapid

-elimination to form dehydroalanine, Homoselenocysteine (hSec) is structurally more stable due to the -

Racemization: Activation of the carboxyl group, particularly in urethane-protected amino acids (like Boc), can lead to oxazolone formation and subsequent racemization. This risk is amplified by the proximity of the heavy chalcogen atom.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the protection strategy and the steric environment of the growing peptide chain.

| Coupling System | Activation Mechanism | Suitability for Boc-hSec | Notes |

| DIC / Oxyma Pure | Carbodiimide / Oxime | Recommended | Superior suppression of racemization; avoids strong bases that can trigger elimination or side reactions. |

| HATU / HOAt / TMP | Uronium / Aza-benzotriazole | High-Difficulty Sequences | Use only for sterically hindered couplings. Crucial: Use 2,4,6-collidine (TMP) instead of DIEA to minimize base-catalyzed racemization. |

| DCC / HOBt | Carbodiimide / Benzotriazole | Legacy / Standard | Reliable but generates insoluble urea byproducts (DCU) which can trap Se-peptides. Slower kinetics than DIC. |

| PyBOP / NMM | Phosphonium | Alternative | Good for solution phase; avoids guanidinium byproduct formation associated with HATU, but produces carcinogenic HMPA byproduct (if HMPA derived) or similar phosphorous species. |

Decision Framework & Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on your starting material and synthesis scale.

Figure 1: Decision tree for Boc-homoselenocysteine incorporation strategies. Path A is preferred for stepwise SPPS; Path B is useful for segment condensation or when HF cleavage is not feasible.

Protocol A: Solid-Phase Synthesis (Protected Monomer)

Target: Incorporation of Boc-hSec(pMeBzl)-OH (p-methylbenzyl protection).[1] Context: This group is stable to TFA (Boc removal) but cleaved by HF.

Materials

-

Resin: MBHA or PAM resin (0.5 mmol/g loading).

-

Amino Acid: Boc-L-hSec(pMeBzl)-OH (2.5 eq).

-

Activator: DIC (Diisopropylcarbodiimide) (2.5 eq).

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (2.5 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure

-

Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).

-

Boc Deprotection (Cycle Start):

-

Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

-

Critical: Add 0.5% DTT or Indole to the TFA solution as a scavenger to prevent alkylation of the Se-benzyl group by tert-butyl cations.

-

Wash: DCM (3x), 5% DIEA/DCM (Neutralization, 2x 2 min), DMF (3x).

-

-

Activation (Pre-activation is discouraged to prevent racemization):

-

Dissolve Boc-hSec(pMeBzl)-OH and Oxyma Pure in minimal DMF.

-

Add DIC immediately before adding to the resin.

-

Why? In situ activation ensures the active ester reacts with the amine faster than it can racemize.

-

-

Coupling:

-

Final Cleavage (The "High HF" Method):

-

The pMeBzl group requires strong acid to cleave.

-

Treat resin with anhydrous HF containing p-cresol (90:10 v/v) at 0°C for 1 hour.

-

Note: Standard TFMSA/TFA cleavage is often insufficient for pMeBzl removal on Selenium.

-

Protocol B: The Diselenide Dimer Strategy

Target: Incorporation of (Boc-hSec-OH)2 dimer. Context: Useful when pMeBzl protected monomers are unavailable or HF cleavage is impossible. The dimer is coupled, effectively branching the peptide chain, which is later "pruned" by reduction.

Materials

-

Amino Acid: (Boc-hSec-OH)2 (1.25 eq relative to resin sites, as each mole provides 2 active carboxyls).

-

Coupling Reagent: HATU (2.4 eq) / HOAt (2.4 eq).

-

Base: 2,4,6-Collidine (TMP) (5 eq).

-

Reducing Agent: DTT (Dithiothreitol) or TCEP.

Step-by-Step Procedure

-

Activation:

-

Dissolve (Boc-hSec-OH)2 in DMF.

-

Add HATU, HOAt, and Collidine. Allow to activate for 30 seconds (yellow color change).

-

-

Coupling:

-

Add to the resin-bound free amine. React for 2 hours.

-

Mechanism:[4][5][6][7][8] Both carboxyl ends of the dimer are activated. One end couples to the resin; the other remains free (or couples to another resin site if loading is high, causing crosslinking—use low loading resin <0.3 mmol/g to minimize this ).

-

-

Post-Synthesis Reduction:

-

After completing the peptide chain and cleaving from the resin (using HF or TFMSA), the peptide will exist as a dimer linked by a Se-Se bond.

-

Dissolve crude peptide in phosphate buffer (pH 7.5).

-

Add 10-fold excess DTT or TCEP. Incubate for 30 min.

-

Purify immediately via HPLC (acidic mobile phase keeps SeH protonated and stable).

-

Quality Control & Troubleshooting

Analytical Verification

Standard Ellman's reagent tests (for thiols) react slowly or erratically with selenols.

-

Mass Spectrometry: Selenium has a distinct isotope pattern. Look for the characteristic spread in the mass envelope (Se-78, Se-80).

-

HPLC: hSec peptides often elute slightly later than their hCys counterparts due to the larger, more lipophilic Selenium atom.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Path A) | Incomplete removal of pMeBzl | Ensure HF cleavage is anhydrous and at 0°C. TFMSA is not strong enough. |

| Racemization | Base-catalyzed proton abstraction | Switch from DIEA to Collidine (TMP). Lower coupling temp to 4°C. |

| Insoluble Precipitate | Polymerization of Diselenide | Use TCEP in all buffers during purification. Keep pH < 6. |

| "Rotten Garlic" Odor | Volatile Selenium byproducts | Safety Alert: All rotary evaporation must be vented to a bleach trap (oxidizes Se volatiles to non-volatile species). |

References

-

Muttenthaler, M., & Alewood, P. F. (2008). "Selenopeptide chemistry: state of the art." Journal of Peptide Science, 14(12), 1223–1239. [Link]

-

Gieselman, M. D., et al. (2002). "Selenocysteine derivatives for solid-phase peptide synthesis." ChemBioChem, 3(11), 1119–1124. [Link]

-

Metanis, N., & Hilvert, D. (2014). "The chemistry of selenocysteine." Current Opinion in Chemical Biology, 22, 27–34. [Link][3]

-

Hondal, R. J. (2005). "Incorporation of selenocysteine into proteins using peptide synthesis."[8] Protein and Peptide Letters, 12(8), 757-764. [Link]

Sources

Application Note: High-Fidelity HF Cleavage of Boc-HomoSec(pMeBzl)-OH Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the final deprotection and cleavage of synthetic peptides containing the non-canonical amino acid Homoselenocysteine (HomoSec), specifically focusing on the Boc/Bzl strategy utilizing Boc-HomoSec(pMeBzl)-OH. The selenol side chain of homoselenocysteine, protected by the p-methylbenzyl (pMeBzl) group, presents unique challenges and opportunities during the final cleavage step with anhydrous hydrogen fluoride (HF). This guide elucidates the underlying chemical principles, provides field-proven protocols for maximizing yield and purity, and offers a comprehensive troubleshooting framework. We will detail both standard "High HF" and advanced "Low-High HF" cleavage methodologies, with a critical focus on scavenger selection to preserve the integrity of the highly sensitive selenol moiety.

Introduction: The Challenge and Importance of Selenopeptide Deprotection

Selenocysteine and its homolog, homoselenocysteine, are of significant interest in peptide and protein engineering. The unique physicochemical properties of selenium—including its higher nucleophilicity and lower redox potential compared to sulfur—make selenopeptides valuable tools for studying protein folding, enzyme mechanisms, and for the development of novel therapeutics.[1]

The Boc/Bzl strategy for solid-phase peptide synthesis (SPPS) culminates in a global deprotection step using strong acid, typically anhydrous hydrogen fluoride (HF).[2][3] While effective, this process generates highly reactive carbocations from the cleavage of side-chain protecting groups.[4][5] The selenol side chain of homoselenocysteine is an exceptionally potent nucleophile, making it a prime target for alkylation by these stray cations. Furthermore, the resulting free selenol is exquisitely sensitive to oxidation, readily forming diselenide bridges under ambient conditions.[6][7]

Therefore, the successful cleavage of a HomoSec(pMeBzl)-containing peptide is not merely a routine deprotection; it is a controlled chemical reaction requiring a carefully optimized environment to trap carbocations and prevent oxidative side reactions. The p-methylbenzyl (pMeBzl) group is a robust protecting group, analogous to the S-pMeBzl group used for cysteine, which can be slow to cleave under suboptimal conditions.[4] This guide provides the necessary conditions to ensure its efficient removal while safeguarding the integrity of the final selenopeptide.

Mechanistic Rationale: Taming the Cationic Beast

The cleavage of protecting groups by anhydrous HF proceeds via an SN1 mechanism.[5] The strong acid protonates the benzyl ether oxygen of the pMeBzl group, leading to its departure as p-methylbenzyl alcohol, which is then further protonated and eliminated as water, generating a stable p-methylbenzyl carbocation.

Simultaneously, the N-terminal Boc group and other side-chain protecting groups (e.g., Tos on Arg, ClZ on Lys) are cleaved, releasing other carbocationic species like the tert-butyl cation. These electrophilic carbocations will readily and irreversibly alkylate any available nucleophiles, with the soft, highly polarizable selenol of HomoSec being a particularly susceptible target.

The Critical Role of Scavengers:

To prevent this deleterious side reaction, the cleavage reaction is performed in a "scavenger cocktail." These are nucleophilic species added in high concentration to competitively trap the carbocations. For selenocysteine-containing peptides, a multi-component scavenger system is essential:

-

Hard Cation Scavengers (e.g., p-cresol, anisole): These aromatic compounds are readily friedel-crafts alkylated by carbocations, effectively removing them from the reaction mixture. p-Cresol is particularly effective.[8]

-

Soft Cation Scavengers / Reducing Agents (e.g., p-thiocresol, Dimethyl Sulfide - DMS): The soft sulfur nucleophiles in these reagents are highly effective at trapping soft electrophiles and can help maintain a reducing environment, offering some protection against oxidation.[8] p-Thiocresol is particularly recommended for peptides containing protected Cys or Sec residues.[4][8]

The diagram below illustrates the dual threat to the homoselenocysteine residue and the protective mechanism afforded by a properly formulated scavenger cocktail.

Caption: HF cleavage workflow for HomoSec(pMeBzl) peptides.

Experimental Protocols

Safety First: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns that may not be immediately painful.[5] All procedures MUST be performed in a dedicated, properly functioning HF-rated fume hood using a specialized HF cleavage apparatus (e.g., Kel-F or Teflon).[8] Mandatory personal protective equipment (PPE) includes a face shield, acid-resistant apron, and heavy-duty neoprene or butyl rubber gloves. An accessible, in-date tube of calcium gluconate gel is required for first aid in case of skin contact.

Pre-Cleavage Preparation

-

Resin Preparation: Place the dry peptide-resin (typically 0.1-0.5 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

-

N-Terminal Boc Removal: Before HF cleavage, the final N-terminal Boc group must be removed to prevent tert-butylation of the selenol. Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with DCM, neutralize with 5% Diisopropylethylamine (DIPEA) in DCM, and wash again with DCM and methanol. Dry the resin thoroughly under high vacuum for at least 4 hours.

-

Scavenger Preparation: Prepare the scavenger cocktail immediately before use. Handle all scavengers in a fume hood.[4]

Protocol 1: Standard "High HF" Cleavage

This method is suitable for many peptides and is technically simpler than the two-step procedure. It relies on a high concentration of both HF and scavengers.

Table 1: Recommended Scavenger Cocktails for High HF Cleavage

| Peptide Contains | Scavenger Cocktail Composition (v/v/v) | Total Volume per gram Resin | Rationale |

| HomoSec Only | HF : p-cresol : p-thiocresol (90 : 5 : 5) | 10 mL | A balanced cocktail providing robust carbocation scavenging and a reducing environment. |

| HomoSec + Met/Trp | HF : DMS : p-cresol : p-thiocresol (85 : 5 : 5 : 5) | 10 mL | DMS is added to further suppress alkylation and potential oxidation of Met and Trp residues.[8] |

Step-by-Step Procedure:

-

Add the appropriate scavenger mixture (e.g., 0.5 mL p-cresol and 0.5 mL p-thiocresol for 1 g of resin) to the reaction vessel containing the dried peptide-resin.

-

Secure the reaction vessel to the HF apparatus manifold.

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Following the apparatus-specific instructions, distill approximately 9 mL of anhydrous HF into the reaction vessel per gram of resin.

-

Once HF collection is complete, replace the cooling bath with an ice/water bath to bring the reaction temperature to 0-5 °C.[9]

-

Stir the reaction mixture at 0-5 °C for 1.5 to 2 hours . The longer reaction time helps ensure complete cleavage of the relatively stable pMeBzl group.[4]

-

After the reaction, remove the HF by evaporation under a steady stream of nitrogen or by vacuum, ensuring the temperature does not rise above 5 °C.[4]

-

Proceed immediately to the Post-Cleavage Workup (Section 3.4) .

Protocol 2: "Low-High" HF Cleavage (Recommended for Complex/Sensitive Peptides)

This two-step method minimizes side reactions by first using a low concentration of HF in an SN2-favoring environment to remove labile protecting groups, followed by a standard "High HF" step to cleave resistant groups like Sec(pMeBzl) and Arg(Tos).[8][10][11]

Step 1: Low-HF Deprotection (SN2 Conditions)

-

To the dried peptide-resin (1 g) in the reaction vessel, add 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol .[8]

-

Cool the vessel and distill 2.5 mL of anhydrous HF .[8]

-

Allow the vessel to warm to 0 °C and stir for 2 hours.[8]

-

Evaporate the HF and the majority of the DMS under vacuum. This may take 1-1.5 hours.[8]

-

Crucial Step: After evaporation, wash the resin in the reaction vessel three times with cold, peroxide-free diethyl ether to remove scavengers and byproducts. Dry the resin under vacuum for 30 minutes.[8]

Step 2: High-HF Cleavage (SN1 Conditions)

-

To the washed and dried resin from the previous step, add 1.0 mL of p-cresol .

-

Cool the vessel to -78 °C and distill 9.0 mL of anhydrous HF .

-

Replace the cooling bath with an ice/water bath (0-5 °C) and stir for 1.5 hours .

-

Evaporate the HF under vacuum as described in the standard protocol.

-

Proceed immediately to the Post-Cleavage Workup .

Caption: Workflow for the two-step Low-High HF cleavage protocol.

Post-Cleavage Workup

The goal of the workup is to rapidly separate the peptide from the resin and scavengers while minimizing air exposure.

-